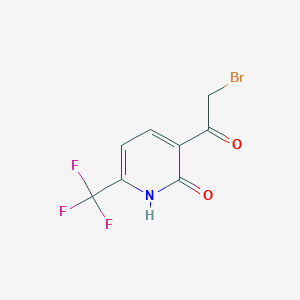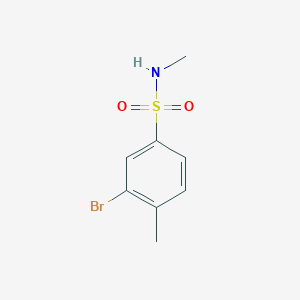
2-(3-Bromophenyl)Acetophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenyl)Acetophenone is an organic compound with the molecular formula C14H11BrO. It is a derivative of acetophenone, where a bromine atom is substituted at the third position of the phenyl ring. This compound is of significant interest in organic chemistry due to its versatile applications in synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)Acetophenone can be achieved through several methods:
Friedel-Crafts Acylation: This method involves the reaction of 3-bromobenzoyl chloride with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Suzuki Coupling Reaction: This method involves the coupling of 3-bromophenylboronic acid with acetophenone using a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or tetrahydrofuran.
Sonogashira Coupling Reaction: This method involves the coupling of 3-bromoiodobenzene with acetophenone using a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols or alkanes. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: 3-bromobenzoic acid, 3-bromoacetophenone.
Reduction: 3-bromo-1-phenylethanol, 3-bromoethylbenzene.
Substitution: 3-methoxyacetophenone, 3-cyanoacetophenone.
科学的研究の応用
2-(3-Bromophenyl)Acetophenone has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: It is used in the development of anti-cancer agents and anti-inflammatory drugs.
Industry: It is employed in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 2-(3-Bromophenyl)Acetophenone involves its interaction with specific molecular targets and pathways. The bromine atom enhances the electrophilicity of the compound, making it a potent intermediate in various organic reactions. It can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biological pathways.
類似化合物との比較
3-Bromoacetophenone: Similar in structure but lacks the additional phenyl group.
4-Bromoacetophenone: Bromine atom is substituted at the fourth position of the phenyl ring.
2-Bromoacetophenone: Bromine atom is substituted at the second position of the phenyl ring.
Uniqueness: 2-(3-Bromophenyl)Acetophenone is unique due to the presence of both the bromine atom and the acetophenone moiety, which imparts distinct reactivity and selectivity in organic synthesis. Its structure allows for versatile modifications, making it a valuable intermediate in the synthesis of complex molecules.
特性
IUPAC Name |
2-(3-bromophenyl)-1-phenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTOZYXOYXWKPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642288 |
Source


|
| Record name | 2-(3-Bromophenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27798-44-3 |
Source


|
| Record name | 2-(3-Bromophenyl)-1-phenylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)

